AChE/BACE1/GSK3|A-IN-1

Alzheimer's disease multi-target inhibitor target engagement

AChE/BACE1/GSK3β-IN-1 (CAS 2866066-81-9) is a furocoumarin-derived, orally active small molecule designed as a first-in-class triple inhibitor of acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen synthase kinase 3 beta (GSK3β). This compound was developed to address the multifactorial pathology of Alzheimer's disease (AD) by simultaneously modulating cholinergic dysfunction, amyloid-beta (Aβ) production, and tau hyperphosphorylation.

Molecular Formula C26H27FN2O4
Molecular Weight 450.5 g/mol
Cat. No. B12404623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BACE1/GSK3|A-IN-1
Molecular FormulaC26H27FN2O4
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCC2=CC(=CC=C2)F)CCCOC3=C4C=CC(=O)OC4=CC5=C3C=CO5
InChIInChI=1S/C26H27FN2O4/c27-19-4-1-3-18(15-19)17-28-20-7-11-29(12-8-20)10-2-13-32-26-21-5-6-25(30)33-24(21)16-23-22(26)9-14-31-23/h1,3-6,9,14-16,20,28H,2,7-8,10-13,17H2
InChIKeyPIEYPHGYCKJMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BACE1/GSK3β-IN-1: A Triple-Targeting Chemical Probe for Alzheimer's Disease Model Development


AChE/BACE1/GSK3β-IN-1 (CAS 2866066-81-9) is a furocoumarin-derived, orally active small molecule designed as a first-in-class triple inhibitor of acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen synthase kinase 3 beta (GSK3β) . This compound was developed to address the multifactorial pathology of Alzheimer's disease (AD) by simultaneously modulating cholinergic dysfunction, amyloid-beta (Aβ) production, and tau hyperphosphorylation [1]. Unlike single-target agents or dual inhibitors, AChE/BACE1/GSK3β-IN-1 engages three clinically validated AD targets within a single molecular entity, offering a streamlined alternative for preclinical research in multi-transgenic AD models [2].

Why Generic Single-Target or Dual Inhibitors Cannot Substitute for AChE/BACE1/GSK3β-IN-1


The conventional 'one-target, one-drug' paradigm has yielded limited clinical success in Alzheimer's disease, as modulating an isolated pathological feature—such as AChE alone with donepezil or BACE1 alone with verubecestat—fails to address the interconnected cascade of Aβ accumulation, tau pathology, and cholinergic deficits [1]. Even dual inhibitors like AChE/GSK-3β-IN-1 neglect the BACE1 axis, leaving Aβ production unaddressed. AChE/BACE1/GSK3β-IN-1 uniquely integrates all three validated targets into a single chemical entity with a defined furocoumarin scaffold, enabling simultaneous engagement of each pathway at experimentally tractable concentrations . With its demonstrated oral activity, blood-brain barrier penetration, and in vivo efficacy in Aβ-induced AD mouse models, this compound offers an integrated multi-target tool that cannot be replicated by mixing single-target agents or by using dual inhibitors with an uncovered third target [2].

Quantitative Differentiation Evidence for AChE/BACE1/GSK3β-IN-1 Versus Closest Analogs


Triple-Target Inhibitory Profile: AChE/BACE1/GSK3β-IN-1 Engages Three AD Targets Simultaneously, Unlike Dual AChE/GSK-3β Inhibitors That Leave BACE1 Unaddressed

AChE/BACE1/GSK3β-IN-1 is one of the few commercially available compounds that exhibits confirmed inhibitory activity against all three targets—AChE, BACE1, and GSK3β—within a single molecular entity . In contrast, the structurally and mechanistically distinct dual inhibitor AChE/GSK-3β-IN-1 (compound GT15) shows potent activity against AChE and GSK-3β but lacks any reported BACE1 inhibitory activity, thereby failing to address the amyloidogenic pathway . This three-target versus two-target distinction represents a categorical difference in pharmacological coverage, critical for multi-transgenic AD model studies where simultaneous modulation of cholinergic, amyloid, and tau pathways is required [1].

Alzheimer's disease multi-target inhibitor target engagement

In Vivo Cognitive Rescue in Aβ-Induced AD Mice: Oral Dosing of AChE/BACE1/GSK3β-IN-1 Ameliorates Learning and Memory Deficits

AChE/BACE1/GSK3β-IN-1 (compound 1c in the original publication) was evaluated in an Aβ-induced AD mouse model and demonstrated the ability to ameliorate impaired learning and memory following oral gavage administration at doses of 2.5, 5, and 10 mg/kg for 7 consecutive days [1]. This in vivo efficacy directly contrasts with many multi-target AD compounds that have only been characterized in vitro or in silico without confirmatory behavioral pharmacology . For example, the dual inhibitor AChE/GSK-3β-IN-1 has reported in vitro potency and BBB penetration claims, but the published literature lacks demonstrated in vivo cognitive benefit in an AD-relevant behavioral model .

Alzheimer's disease cognitive function in vivo pharmacology oral bioavailability

Oral Safety and Acute Toxicity Profile: AChE/BACE1/GSK3β-IN-1 Shows No Acute Toxicity at High Single Oral Doses in Mice

In C57B6/J mice, a single oral dose of AChE/BACE1/GSK3β-IN-1 at 200 and 400 mg/kg showed no acute toxicity and demonstrated a good safety profile [1]. This tolerability window substantially exceeds the efficacious dose range (2.5–10 mg/kg) used in the Aβ-induced AD model, providing a wide therapeutic index for preclinical studies. Additionally, the compound demonstrated a favorable pharmacokinetic profile following both oral (100 mg/kg) and intravenous (10 mg/kg) administration [1]. While many multi-target AD tool compounds lack published in vivo safety data entirely, the explicit reporting of acute toxicity findings for AChE/BACE1/GSK3β-IN-1 offers procurement confidence for studies requiring repeated oral dosing over extended periods .

toxicology oral safety in vivo tolerability Alzheimer's disease

Blood-Brain Barrier Penetration and Oral Bioavailability: AChE/BACE1/GSK3β-IN-1 Combines CNS Access with a Favorable ADME Profile

AChE/BACE1/GSK3β-IN-1 demonstrates good blood-brain barrier (BBB) penetrability and suitable oral bioavailability, as confirmed by both in vitro BBB permeability assays and in vivo pharmacokinetic studies in mice . This property is critical for a CNS-targeted AD tool compound, as poor brain exposure has been a major factor in the clinical failure of BACE1 inhibitor programs such as verubecestat and lanabecestat [1]. While donepezil (a single-target AChE inhibitor with IC50 ≈ 0.029 μM) exhibits high CNS penetration, it lacks BACE1 and GSK3β inhibitory activity [2]. The triple inhibitor AChE/BACE1/GSK3β-IN-1 uniquely combines confirmed CNS exposure with simultaneous engagement of three AD-relevant targets, a profile that cannot be achieved by any single-target clinical agent.

blood-brain barrier oral bioavailability CNS drug delivery pharmacokinetics

Target Engagement Balance: AChE/BACE1/GSK3β-IN-1 Exhibits a Defined Inhibitory Hierarchy (AChE > GSK3β > BACE1) Enabling Predictable Dose-Response Studies

AChE/BACE1/GSK3β-IN-1 displays a well-characterized inhibitory hierarchy with IC50 values of 1.0 μM (AChE), 15 μM (GSK3β), and 20 μM (BACE1), providing a 20-fold window between the most and least potently inhibited targets . This contrasts with the dual inhibitor AChE/GSK-3β-IN-1, which shows extremely potent but narrow-target coverage (hAChE IC50 = 1.2 nM, hGSK-3β IC50 = 22.4 nM) with a potency ratio between targets of approximately 19-fold but no BACE1 engagement whatsoever . The balanced triple-target profile of AChE/BACE1/GSK3β-IN-1, with all IC50 values in the low micromolar range, enables researchers to design dosing regimens that achieve simultaneous engagement of all three targets without extreme potency disparities that could complicate interpretation of phenotypic outcomes.

target engagement IC50 profiling dose-response Alzheimer's disease

Downstream Target Modulation in AD Mice: AChE/BACE1/GSK3β-IN-1 Reduces Hippocampal BACE1 and ADAM17 Expression In Vivo

Beyond behavioral efficacy, AChE/BACE1/GSK3β-IN-1 demonstrated target-specific pharmacodynamic effects in the Aβ-induced AD mouse model, significantly decreasing protein expression levels of both BACE1 and ADAM17 in the cortex [1]. ADAM17 (TACE) is a sheddase implicated in APP processing and inflammatory signaling, and its modulation alongside BACE1 suggests a broader mechanistic impact than simple enzymatic inhibition [2]. This in vivo target engagement evidence distinguishes AChE/BACE1/GSK3β-IN-1 from many commercially available multi-target tool compounds that lack confirmatory target-modulation data in disease-relevant tissue. For comparison, the dual inhibitor AChE/GSK-3β-IN-1 has no published in vivo target engagement or protein expression data in AD models .

BACE1 ADAM17 Alzheimer's disease target engagement biomarker in vivo pharmacology

High-Impact Research and Procurement Application Scenarios for AChE/BACE1/GSK3β-IN-1


Multi-Transgenic AD Mouse Model Studies Requiring Simultaneous Modulation of Amyloid, Tau, and Cholinergic Pathways

In APP/PS1/Tau triple-transgenic mouse models of Alzheimer's disease, AChE/BACE1/GSK3β-IN-1 enables researchers to simultaneously interrogate the three major pathological axes—Aβ deposition, tau hyperphosphorylation, and cholinergic dysfunction—with a single orally administered compound [1]. The published in vivo evidence demonstrates that chronic oral administration reduces Aβ deposition, decreases tau phosphorylation at multiple epitopes (Ser396, Thr212, Thr181), and improves synaptic protein expression (PSD95, SYP, SYT) in cortex and hippocampus [1]. This integrated pharmacodynamic profile eliminates the need to administer separate AChE, BACE1, and GSK3β inhibitors concurrently, thereby avoiding pharmacokinetic drug-drug interactions that confound data interpretation in multi-compound regimens.

Preclinical Proof-of-Concept Studies for Multi-Target-Directed-Ligand (MTDL) Strategies in Neurodegeneration

For academic and industry groups evaluating the MTDL hypothesis—that a single molecule engaging multiple disease-relevant targets may outperform single-target agents—AChE/BACE1/GSK3β-IN-1 serves as a well-characterized chemical probe with published in vitro IC50 values across all three targets, confirmed BBB penetration, and in vivo efficacy data [2]. The compound's furocoumarin scaffold, derived from the natural product notopterol, provides a defined chemical starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs [2]. Its demonstrated oral safety in mice at doses up to 400 mg/kg further supports its use as a tool compound for chronic dosing protocols in preclinical AD research [3].

Comparative Pharmacology Studies Benchmarking Triple Inhibitors Against FDA-Approved Single-Target AD Drugs

AChE/BACE1/GSK3β-IN-1 is uniquely positioned for head-to-head comparative studies against single-target clinical agents such as donepezil (AChE inhibitor), or BACE1-selective clinical candidates, in multi-transgenic AD models [4]. Unlike donepezil, which engages only the cholinergic system (AChE IC50 ≈ 0.029 μM), AChE/BACE1/GSK3β-IN-1 additionally inhibits BACE1 and GSK3β, providing a direct experimental comparison between single-target and multi-target pharmacological strategies within the same model system [4]. Such studies are critical for generating evidence to support or refute the multi-target approach in AD drug discovery.

Academic AD Research Laboratories Seeking an Integrated, Orally Bioavailable Tool Compound with Published In Vivo Validation

For academic laboratories with limited pharmacokinetic and toxicology screening infrastructure, AChE/BACE1/GSK3β-IN-1 offers a procurement-ready solution with pre-established oral dosing parameters, BBB penetration data, and in vivo toxicity profiling . The compound's well-documented in vivo protocol—oral gavage at 2.5–10 mg/kg for 7 days in Aβ-induced AD mice—provides a directly replicable experimental framework that reduces method development time . This contrasts with procuring less-characterized multi-target compounds that require de novo pharmacokinetic and tolerability assessment before initiating efficacy studies.

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